5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid
Description
5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid is a specialized organic compound featuring a 1,3-oxazolidine ring fused with a tert-butoxycarbonyl (Boc) protecting group and a pent-4-enoic acid side chain. The Boc group is a widely used protective moiety for amines in peptide synthesis, while the oxazolidine scaffold contributes to stereochemical control in asymmetric reactions . The conjugated double bond in the pent-4-enoic acid chain may enhance reactivity in cycloaddition or Michael addition reactions, making this compound valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
5-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]pent-4-enoic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18) |
InChI Key |
QSFWUZHDAIBWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=CCCC(=O)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of β-Amino Alcohols
The oxazolidinone ring is constructed from a β-amino alcohol precursor, such as (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutan-1-ol. The amine group is protected via Boc anhydride ($$ \text{(Boc)}_2\text{O} $$) under basic conditions (e.g., triethylamine in dichloromethane):
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{R-NH-Boc} + \text{Boc-OH}
$$
Key Conditions :
Cyclization to Oxazolidinone
Cyclization of the Boc-protected β-amino alcohol is achieved using carbonylating agents. Titanium tetrachloride ($$ \text{TiCl}4 $$) or titanium(IV) isopropoxide ($$ \text{Ti(OiPr)}4 $$) facilitates aldol-like condensation, as demonstrated in the synthesis of related oxazolidinones:
$$
\text{Boc-NH-CH(R)-CH(OH)-R'} \xrightarrow{\text{TiCl}4/\text{base}} \text{Oxazolidinone} + \text{H}2\text{O}
$$
Optimization Note :
- Substituent steric effects necessitate prolonged reaction times (8–10 hours).
- Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.
Installation of the Pent-4-Enoic Acid Chain
Wittig Olefination
The pent-4-enoic acid moiety is introduced via Wittig reaction between an oxazolidinone-bearing aldehyde and a phosphorus ylide. For example, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde reacts with a stabilized ylide derived from ethyl 5-bromopent-4-enoate:
$$
\text{R-CHO} + \text{Ph}3\text{P=CH-COOR'} \rightarrow \text{R-CH=CH-COOR'} + \text{Ph}3\text{P=O}
$$
Conditions :
- Ylide preparation: Triphenylphosphine and ethyl bromoacetate in dry THF.
- Reaction temperature: 0°C to room temperature.
Cross-Metathesis
Grubbs II catalyst ($$ \text{RuCl}2(\text{=CHPh})(\text{PCy}3)_2 $$) enables cross-metathesis between allyl-oxazolidinone derivatives and acrylates:
$$
\text{Oxazolidinone-CH}2\text{CH=CH}2 + \text{CH}2=\text{CH-COOR} \xrightarrow{\text{Grubbs II}} \text{Oxazolidinone-CH}2\text{CH=CH-COOR}
$$
Advantages :
Functional Group Interconversion
Ester Hydrolysis
The final step involves saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide ($$ \text{LiOH} $$) in tetrahydrofuran/water (3:1) at 50°C achieves quantitative conversion:
$$
\text{R-COOR'} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{R-COOH} + \text{R'OH}
$$
Side Reactions :
- Over-hydrolysis of Boc groups is mitigated by maintaining pH < 10.
Stereochemical Considerations
The 4-position stereochemistry of the oxazolidinone is controlled during cyclization. Chiral auxiliaries like 4-phenyloxazolidin-2-one enforce asymmetry via Evans’ methodology:
$$
\text{(R)-3-(3-Methylbutanoyl)-4-phenyloxazolidin-2-one} \xrightarrow{\text{TiCl}_4} \text{(4R)-Oxazolidinone}
$$
Yield Optimization :
- Titanium tetrachloride provides higher diastereomeric excess (>95%) compared to $$ \text{Ti(OiPr)}_4 $$.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Wittig Olefination | 65–75% | Moderate | Low |
| Cross-Metathesis | 70–80% | High | Moderate |
| Aldol Condensation | 60–68% | High | High |
Key Findings :
- Cross-metathesis offers superior stereocontrol but requires expensive catalysts.
- Aldol routes, while complex, are scalable for industrial production.
Industrial-Scale Challenges
Purification Difficulties
The polar carboxylic acid group complicates crystallization. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed.
Boc Deprotection Risks
Acidic conditions (e.g., trifluoroacetic acid) prematurely cleave Boc groups. Neutral pH during hydrolysis is critical.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse reactions due to its structural features:
Deprotection of the Boc Group
-
Conditions : Acidic media (e.g., TFA, HCl)
-
Outcome : Removal of the Boc group to release a primary amine
-
Importance : Enables downstream reactions requiring free amines.
Nucleophilic Addition to the Alkene
-
Conditions : Basic conditions (e.g., Grignard reagents, organocuprates)
-
Outcome : Formation of substituted pentanoic acid derivatives
-
Kinetic Factors : Steric hindrance from the oxazolidine ring can influence regioselectivity.
Oxazolidine Ring Reactivity
-
Ring-opening reactions : Catalyzed by acids or bases, forming amino alcohols
-
Modification of substituents : Introduction of secondary functional groups (e.g., esters, amides)
-
Example : Reaction with SnCl₄ catalyzes rearrangements to γ-adducts in diastereoselective processes .
Kinetic and Structural Implications
-
Substituent Effects : The presence of bulky groups (e.g., tert-butyl) on the oxazolidine ring influences reaction rates. For example, axial substituents may hinder rearrangements during acetal formation .
-
Reaction Selectivity : The double bond’s position and ring substituents dictate regiochemical outcomes. For instance, diastereomers may exhibit divergent reactivity under identical conditions .
Structural Comparisons
| Compound | Key Structural Features | Reactivity Difference |
|---|---|---|
| Oxazolidine derivatives | Lacks pentenoic acid moiety | Reduced alkene reactivity |
| (4S,5R)-oxazolidine analogs | Additional phenyl groups | Enhanced steric effects |
| Formyl-substituted oxazolidines | Contains formyl group | Altered nucleophilic sites |
Scientific Research Applications
5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting free amine can then participate in various biochemical pathways and interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Boc Protection: The Boc group in the target compound and analogs (e.g., 24, 22) enhances stability during synthetic steps, contrasting with nitro-functionalized oxazolidinones (3), which prioritize photolabile or redox-active properties .
- Side Chain Reactivity: The pent-4-enoic acid chain in the target compound offers conjugation-driven reactivity, unlike the benzyl or methyl ester moieties in 24 and 22, which are tailored for peptide coupling or hydrolysis-sensitive applications .
- Stereochemical Control : The 2,2-dimethyl substitution on the oxazolidine ring (common across all compounds) enforces rigidity, aiding in chiral induction during asymmetric synthesis .
Q & A
Q. What are the optimal synthetic routes for preparing 5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multistep procedures, including protection/deprotection strategies. For example, analogous syntheses (e.g., pent-4-enoic acid derivatives) often employ tert-butoxycarbonyl (Boc) group protection under mild acidic or basic conditions. Key steps include:
- Reaction temperature control : Heating to 100–160°C for condensation, followed by reflux (e.g., 4-hour KOH/methanol reflux for hydrolysis) .
- Purification : Column chromatography or solvent extraction (e.g., dichloromethane/water partitioning) to isolate intermediates.
- Yield optimization : Monitoring via TLC for reaction completion and adjusting stoichiometric ratios of reagents like p-tosyl isocyanate or triethylamine .
Q. How can researchers validate the structural integrity of this compound using analytical techniques?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify the Boc group (e.g., tert-butyl protons at ~1.4 ppm), oxazolidine ring protons, and pent-4-enoic acid double bond geometry (coupling constants for E/Z isomerism) .
- IR spectroscopy : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (Boc group C-O) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass for ) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Polar aprotic solvents (e.g., THF, DMF) are preferred for reactions, while aqueous solubility is limited due to the Boc group’s hydrophobicity. Adjust pH to >7 for carboxylate salt formation .
- Stability : Store at –20°C under inert atmosphere to prevent Boc group cleavage by moisture or acids. Stability in solution varies with solvent; avoid prolonged exposure to light .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical outcomes during synthesis?
The oxazolidine ring and pent-4-enoic acid moiety may introduce stereochemical complexity. Strategies include:
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns).
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT calculations) .
Q. How should experimental designs account for potential side reactions or byproducts in multistep syntheses?
Common side reactions include Boc deprotection under acidic conditions or Michael additions at the α,β-unsaturated carboxylic acid. Mitigation involves:
- Byproduct tracking : Use LC-MS to monitor intermediates and adjust reaction time/temperature.
- Protecting group alternatives : Test acid-labile alternatives (e.g., Fmoc) if Boc cleavage occurs prematurely .
- Kinetic vs. thermodynamic control : Optimize reaction conditions (e.g., low temperature for kinetic selectivity) to favor desired products .
Q. What methodologies are recommended for studying the environmental fate or biodegradation of this compound?
Adopt frameworks from environmental chemistry studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Assess hydrolysis/photolysis rates under varying pH and UV light.
- Biotic degradation : Use microbial consortia from soil/water samples to evaluate metabolic pathways via LC-HRMS or isotopic labeling .
- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Leverage methodologies from marine natural product research:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/-negative bacteria and fungi.
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory testing : ELISA-based quantification of TNF-α/IL-6 suppression in macrophage models .
Methodological Notes
- Data contradiction resolution : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) and validate analytical results across multiple instruments .
- Advanced purification : Consider preparative HPLC for isolating trace impurities or stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
